6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tetraazolylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with various molecular targets and pathways. For example, its neuroprotective effects are thought to be mediated through the enhancement of the antioxidant system and the suppression of apoptosis . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Known for its neuroprotective properties in experimental models of Parkinson’s disease.
4-hydroxy-2-quinolones: Widely studied for their pharmaceutical and biological activities.
Uniqueness
6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H15N5O3 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
9-hydroxy-2,3,3-trimethyl-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one |
InChI |
InChI=1S/C16H15N5O3/c1-7-16(2,3)9-6-4-5-8-11(9)21(7)15(24)10(12(8)22)13(23)14-17-19-20-18-14/h4-7,22H,1-3H3,(H,17,18,19,20) |
InChI Key |
BVOPBWCWJQJZPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC3=C2N1C(=O)C(=C3O)C(=O)C4=NNN=N4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.